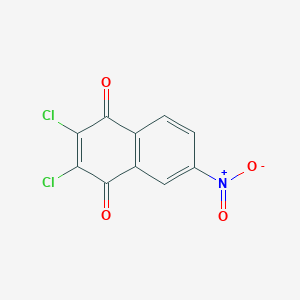

2,3-Dichloro-6-nitronaphthalene-1,4-dione

Vue d'ensemble

Description

2,3-Dichloro-6-nitronaphthalene-1,4-dione is a chemical compound with the molecular formula C10H3Cl2NO4 and a molecular weight of 272.04 g/mol . It is a derivative of naphthoquinone, characterized by the presence of two chlorine atoms and a nitro group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

The synthesis of 2,3-Dichloro-6-nitronaphthalene-1,4-dione typically involves the nitration of 2,3-dichloro-1,4-naphthoquinone. One common method includes the reaction of 2,3-dichloro-1,4-naphthoquinone with nitric acid under controlled conditions . The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid, and the temperature is maintained to ensure the selective nitration at the desired position on the naphthalene ring.

Analyse Des Réactions Chimiques

2,3-Dichloro-6-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2,3-dichloro-6-aminonaphthalene-1,4-dione.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor in Organic Synthesis

DCN serves as a crucial precursor in the synthesis of various organic compounds. It is utilized in the preparation of nitroanilines , which are important intermediates in the production of pesticides and pharmaceuticals . The compound can be transformed through various chemical reactions, including oxidation and reduction, to yield different derivatives that have specific applications in chemical manufacturing.

Reactions Involving DCN

- Oxidation : DCN can be oxidized to produce other naphthoquinones or related structures, which find utility in dye and pigment production.

- Reduction : The nitro group in DCN can be reduced to an amino group, yielding 2,3-dichloro-6-aminonaphthalene-1,4-dione. This derivative is valuable for developing pharmaceuticals and agrochemicals .

Biological Applications

Antimicrobial and Antitumor Properties

Research has indicated that DCN exhibits potential biological activities, including antimicrobial and antitumor properties. Studies have shown that compounds derived from DCN can inhibit the growth of certain bacteria and cancer cells, making it a candidate for further investigation in medicinal chemistry .

Therapeutic Development

Due to its ability to interact with various biological targets, DCN is being explored for its potential use in developing new therapeutic agents. Its derivatives may serve as lead compounds in drug discovery programs aimed at treating infectious diseases and cancer .

Industrial Applications

Dyes and Pigments

DCN is used extensively in the production of dyes and pigments. Its chemical structure allows it to impart vibrant colors to textiles and other materials. The compound's stability and reactivity make it suitable for applications where colorfastness is essential .

Agricultural Chemicals

As an intermediate in the synthesis of pesticides, DCN plays a vital role in agricultural chemistry. Its derivatives are formulated into herbicides and fungicides that help protect crops from pests and diseases .

Case Studies

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-6-nitronaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, it can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparaison Avec Des Composés Similaires

2,3-Dichloro-6-nitronaphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:

2,3-Dichloro-1,4-naphthoquinone: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidizing agent.

2,3-Dichloro-6-aminonaphthalene-1,4-dione: Formed by the reduction of the nitro group, exhibiting different chemical and biological properties.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Activité Biologique

2,3-Dichloro-6-nitronaphthalene-1,4-dione (also known as 2,3-Dichloro-6-nitronaphthoquinone) is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by diverse sources, including case studies and research findings.

- Molecular Formula : CHClN\O

- Molecular Weight : 252.03 g/mol

- CAS Number : 130-17-6

Research indicates that this compound exhibits its biological effects primarily through the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This mechanism is crucial for its anticancer properties, as oxidative stress can lead to apoptosis in malignant cells.

Anticancer Activity

- Cell Viability Studies : In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance, treatment with concentrations ranging from 0.1 to 100 µg/mL resulted in a notable decrease in viable cells in human colon cancer cells (HCT116) and breast cancer cells (MDA-MB-231) after 24 and 48 hours of exposure .

- Induction of Apoptosis : The compound has been shown to induce apoptosis through mitochondrial pathways. It increases the levels of pro-apoptotic factors while decreasing anti-apoptotic proteins such as Bcl-2. This dual action enhances the apoptotic response in cancer cells .

- Proteasome Inhibition : Recent studies have identified that derivatives of naphthoquinones, including this compound, inhibit proteasomal activity selectively in malignant cells. This inhibition is linked to the compound's ability to form electrostatic interactions with key residues in proteasome subunits .

Antioxidant Activity

Interestingly, while the compound induces oxidative stress in cancer cells, it also exhibits antioxidant properties at lower concentrations. This duality suggests potential applications in both promoting apoptosis in cancerous cells and protecting normal cells from oxidative damage .

Study on Human Cancer Cell Lines

In a controlled study involving HCT116 and MDA-MB-231 cell lines:

| Concentration (µg/mL) | Cell Viability (%) | Apoptotic Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 25 |

| 50 | 30 | 60 |

| 100 | 10 | 90 |

This data illustrates the compound's potent cytotoxic effects at higher concentrations while also highlighting its ability to induce apoptosis effectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. The presence of chlorine atoms and nitro groups are critical for its interaction with cellular targets:

| Feature | Importance |

|---|---|

| Chlorine Substituents | Essential for proteasome inhibitory activity |

| Nitro Groups | Enhance electrophilicity and ROS generation |

Research suggests that modifications to these functional groups can lead to variations in biological activity, making them targets for further drug design .

Propriétés

IUPAC Name |

2,3-dichloro-6-nitronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-3-4(13(16)17)1-2-5(6)9(7)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKHIWJEMSIMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512236 | |

| Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29284-76-2 | |

| Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.